molecular formula C13H15NOS B1498470 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL CAS No. 885273-18-7

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Cat. No.: B1498470
CAS No.: 885273-18-7
M. Wt: 233.33 g/mol
InChI Key: LANWSSGKMIOYLV-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran core substituted with a hydroxyl group at the 4-position and an indol-6-yl moiety. The thiopyran ring (C5H10OS) provides a six-membered structure with sulfur replacing one oxygen atom, altering electronic properties compared to its pyran analogs.

Properties

IUPAC Name

4-(1H-indol-6-yl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANWSSGKMIOYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654173
Record name 4-(1H-Indol-6-yl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-18-7
Record name Tetrahydro-4-(1H-indol-6-yl)-2H-thiopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-6-yl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS No. 885273-18-7) is a heterocyclic organic compound featuring an indole moiety fused with a tetrahydrothiopyran ring. Its unique structure has garnered attention in medicinal chemistry due to potential biological activities, including anti-cancer and neuroprotective properties. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

Basic Characteristics

PropertyValue
Molecular FormulaC13H15NOS
Molecular Weight233.33 g/mol
Boiling Point473.4 ± 45 °C (predicted)
Density1.311 ± 0.06 g/cm³

Research indicates that This compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses.
  • Neuroprotective Properties : Evidence indicates that this compound could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Anticancer Activity

A study published in Molecules demonstrated the efficacy of similar indole derivatives in inhibiting cancer cell proliferation. While specific data on This compound is limited, its structural analogs have displayed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for future research .

Neuroprotection

Recent research highlighted the protective effects of indole-based compounds on neuronal cells exposed to oxidative stress. Although specific studies on this compound are scarce, its structural similarity to known neuroprotective agents supports further investigation into its potential benefits in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of This compound , it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityReference
4-(1H-Indol-3-YL)-tetrahydrothiopyranAnticancer, Antioxidant
5-MethoxyindoleNeuroprotective
Indole-3-carbinolAnticancer

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Tetrahydro-2H-thiopyran-4-ol Thiopyran -OH at C4 118.20 50–51 Hydroxyl, sulfur
4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL Thiopyran -OH at C4, indol-6-yl at C4 ~261.35* Not reported Hydroxyl, indole, sulfur
5-Acetyl-2-amino-4-(1H-indol-3-yl)-6-methyl-4H-pyran-3-carbonitrile Pyran Indol-3-yl, acetyl, amino, cyano ~348.37* 274 Cyano, carbonyl, amino
Compound 23sa () Thiopyranone Spiro-dioxathiaspirodecane substituents ~684.90* Not reported Thiopyranone, spiro rings

*Calculated based on molecular formula.

Key Observations :

  • Core Structure : The thiopyran core in the target compound and its parent (tetrahydro-2H-thiopyran-4-ol) differentiates them from oxygenated pyran analogs (e.g., ). Sulfur’s lower electronegativity may enhance lipophilicity and alter reactivity compared to pyran derivatives .
  • Substituent Effects: The indol-6-yl group in the target compound contrasts with indol-3-yl derivatives in . Positional isomerism (indol-6-yl vs.
  • Functional Groups: The hydroxyl group in the target compound and its parent () suggests higher solubility in polar solvents compared to acetylated or cyano-substituted analogs ().

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data Highlights
Compound Name IR Peaks (cm<sup>-1</sup>) <sup>1</sup>H NMR Features (δ, ppm) Mass Spectrometry (m/z)
Tetrahydro-2H-thiopyran-4-ol Not reported Not reported Not reported
5-Acetyl-2-amino-4-(1H-indol-3-yl)-... 3442 (NH), 2210 (CN), 1706 (CO) δ 2.26 (CH3), δ 12.06 (NH) EI-MS: [M]<sup>+</sup> at 348.37
Compound 23sa () Detailed IR/NMR/MS provided* δ 2.30 (CH3), δ 7.27–8.20 (Ar-H) HRMS: Calc. 684.90, Exp. 684.89

*Compound 23sa’s data include sp<sup>3</sup> hybridized carbons (δ 2.26–2.30 ppm) and aromatic protons (δ 7.27–8.20 ppm), typical of indole and thiopyran systems .

Key Observations :

  • IR Spectroscopy : Indole NH stretches (~3440 cm<sup>-1</sup>) and hydroxyl groups (~3200–3600 cm<sup>-1</sup>) are expected in the target compound, similar to analogs in .
  • <sup>1</sup>H NMR : The indol-6-yl substituent would likely show distinct aromatic proton shifts compared to indol-3-yl derivatives (e.g., δ 7.27–8.12 in ).
  • Mass Spectrometry : The target compound’s molecular ion peak would align with its molecular weight (~261 m/z), though fragmentation patterns would depend on substituent stability.

Preparation Methods

Synthesis of Tetrahydrothiopyran Derivatives

  • The tetrahydrothiopyran ring system with a hydroxyl group at the 4-position can be prepared by functional group transformations starting from tetrahydrothiopyran-4-ol.
  • For example, 4-iodotetrahydro-2H-thiopyran has been synthesized as an intermediate by iodination of tetrahydrothiopyran-4-ol with good yields (~75%) under mild conditions.
  • This intermediate (4-iodotetrahydrothiopyran) serves as a versatile substrate for further coupling reactions.

Indole Coupling via Alkyl Iodides

  • A key method to attach the indole moiety involves transition metal-catalyzed coupling of alkyl iodides with indole derivatives.
  • One optimized procedure uses iron sulfate (Fe(SO4)·7H2O) as a catalyst with aryl diazonium salts to facilitate the coupling of alkyl iodides (such as 4-iodotetrahydrothiopyran) with indole rings, producing substituted indoles efficiently at room temperature.
  • This method avoids harsh conditions and preserves sensitive functional groups like hydroxyls.

Amide Formation and Condensation Approaches

  • Related compounds with tetrahydrothiopyran rings linked to indole derivatives via amide bonds have been synthesized using coupling agents like HATU in the presence of triethylamine in acetonitrile solvent.
  • For example, ethyl 4-(2-(6-fluoro-1H-indol-3-yl)acetamido)tetrahydro-2H-thiopyran-4-carboxylate was prepared by reacting an indole acetamide derivative with a tetrahydrothiopyran carboxylate under mild conditions, yielding over 90% product.
  • Although this example involves an amide linkage rather than a direct C-C bond, the methodology illustrates effective coupling strategies involving tetrahydrothiopyran derivatives and indole rings.

Representative Preparation Method (Hypothetical Adaptation)

Based on the above data and standard organic synthesis protocols, a plausible preparation method for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL could be:

Step Reagents & Conditions Description Yield/Notes
1 Tetrahydrothiopyran-4-ol + Iodinating agent (e.g., I2, PPh3) Conversion to 4-iodotetrahydro-2H-thiopyran ~75% yield; oil
2 4-iodotetrahydro-2H-thiopyran + 6-bromoindole or 6-diazoniumindole salt + FeSO4 catalyst Iron-catalyzed coupling under N2 atmosphere, room temperature, 16 h Moderate to good yield; preserves hydroxyl group
3 Purification by silica gel chromatography Isolation of this compound White solid or oil

Summary Table of Key Preparation Data

Parameter Data / Condition Reference
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
Key Intermediate 4-iodotetrahydro-2H-thiopyran ~75% yield
Coupling Catalyst Fe(SO4)·7H2O Room temperature, 16 h
Coupling Solvent Degassed solvent under N2 (e.g., DCM) -
Purification Silica gel chromatography -
Typical Yield (Coupling) Moderate to good (50–80%) Inferred from similar reactions
Characterization 1H NMR, 13C NMR, MS, IR Confirm structure and purity

Q & A

Q. What are the optimized synthetic routes for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves coupling indole derivatives with tetrahydrothiopyran precursors. Key steps include:

  • Reaction setup : Use of chloranil as an oxidizing agent in xylene under reflux for 25–30 hours (common for similar heterocycles) .
  • Purification : Recrystallization from methanol to isolate the product .
  • Critical parameters : Temperature control (reflux at ~140°C) and stoichiometric ratios (e.g., 1:1.4 substrate-to-oxidizer ratio) to minimize byproducts.
  • Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for indole-thiopyran linkage, as seen in analogous compounds .

Q. Example Reaction Table :

StepReagents/ConditionsPurposeYield Optimization Tips
CouplingChloranil, xylene, reflux (25–30 hr)Oxidative cyclizationMonitor reaction progress via TLC
Workup5% NaOH, H₂O washRemove acidic impuritiesEnsure thorough washing to avoid residual base
PurificationRecrystallization (MeOH)Isolate pure productSlow cooling enhances crystal purity

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole and thiopyran ring connectivity. Look for characteristic shifts (e.g., indole NH ~10–12 ppm, thiopyran S-environment deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₅NOS) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% target) .

Q. How should the compound be stored to ensure stability during experiments?

Answer:

  • Storage conditions : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiopyran sulfur or indole NH group .
  • Incompatible materials : Avoid strong acids/bases (risk of ring-opening) and oxidizing agents (e.g., peroxides) .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to prevent hydrolysis .

Q. What are the critical safety precautions for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : N95 mask, nitrile gloves, and chemical goggles to avoid inhalation/skin contact (GHS Category 1 eye irritant) .
  • Ventilation : Use fume hoods to mitigate vapor exposure (acute toxicity Category 4) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvent systems are compatible with this compound for solubility studies?

Answer:

  • Polar aprotic solvents : DMSO, DMF (high solubility due to thiopyran S and indole NH groups).
  • Chlorinated solvents : Dichloromethane, chloroform (suitable for column chromatography).
  • Aqueous mixtures : Limited solubility; use ethanol/water (1:1) for biological assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s stability in different studies?

Answer:

  • Contradiction example : Discrepancies in oxidative stability may arise from impurities (e.g., residual metal catalysts) or storage conditions.
  • Methodology :
    • Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring .
    • Compare batches synthesized via different routes (e.g., chloranil vs. Pd-catalyzed) to isolate degradation pathways .
    • Use DFT calculations to predict vulnerable moieties (e.g., thiopyran S-oxidation) .

Q. How does the electron-donating indole substituent influence the thiopyran ring’s reactivity?

Answer:

  • Electronic effects : The indole-6-yl group increases electron density at the thiopyran C4 position, enhancing nucleophilic reactivity (e.g., in SN2 substitutions).
  • Comparative data : Analogous compounds (e.g., 4-aryl-tetrahydrothiopyrans) show faster ring-opening under acidic conditions compared to non-substituted derivatives .
  • Experimental validation : Perform Hammett studies with substituted indoles to correlate σ⁺ values with reaction rates .

Q. What strategies are effective in identifying and mitigating byproducts during large-scale synthesis?

Answer:

  • Byproduct sources :
    • Oxidation byproducts : Thiopyran S-oxide (trace O₂ exposure) – monitor via IR (S=O stretch ~1050 cm⁻¹) .
    • Dimerization : Indole-indole coupling under high-temperature reflux – suppress via dilute conditions .
  • Mitigation :
    • Use scavengers (e.g., BHT) to prevent radical-mediated side reactions.
    • Optimize column chromatography (silica gel vs. Al₂O₃) for separation .

Q. How can researchers assess the compound’s pharmacological potential using in vitro models?

Answer:

  • Target identification : Screen against kinase or GPCR panels (indole derivatives often modulate these targets) .
  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) .
  • Toxicity : MTT assay in HEK293 cells to determine IC₅₀ values .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin receptors) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL
Reactant of Route 2
Reactant of Route 2
4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

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